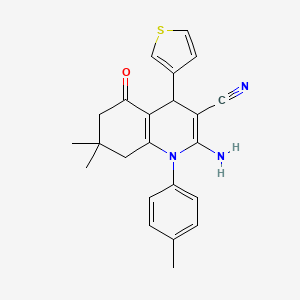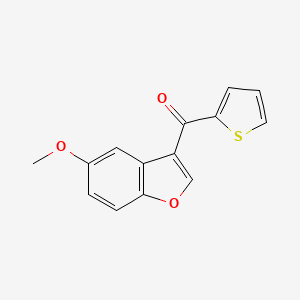![molecular formula C21H18Cl2N4O2 B11546145 N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea](/img/structure/B11546145.png)
N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and urea functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea typically involves multiple steps:
Formation of 2-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or other chlorinating agents.
Coupling Reaction: The 2-chloroaniline is then reacted with 4-methylphenyl isocyanate to form an intermediate.
Urea Formation: The intermediate is further reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer or anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Wirkmechanismus
The mechanism by which N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea exerts its effects depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells.
Materials Science: Its action involves the formation of stable polymers or coatings through chemical reactions with other monomers or substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)carbamate
- N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)thiourea
Uniqueness
N’-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea is unique due to its specific combination of aromatic rings and urea functionalities, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials.
Eigenschaften
Molekularformel |
C21H18Cl2N4O2 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-[3-[(2-chlorophenyl)carbamoylamino]-4-methylphenyl]urea |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-13-10-11-14(24-20(28)25-17-8-4-2-6-15(17)22)12-19(13)27-21(29)26-18-9-5-3-7-16(18)23/h2-12H,1H3,(H2,24,25,28)(H2,26,27,29) |
InChI-Schlüssel |
BXNCDEAMLMAGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)NC(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine](/img/structure/B11546086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546089.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546096.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11546102.png)

![4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546116.png)

![N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11546134.png)
![2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11546141.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546152.png)